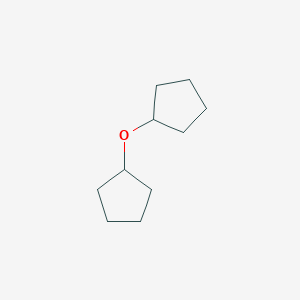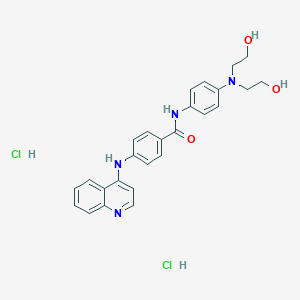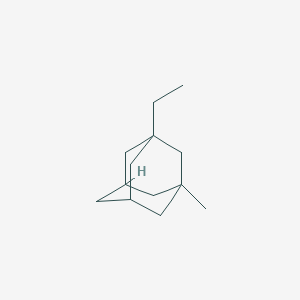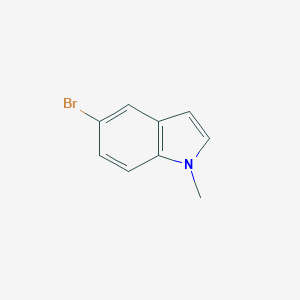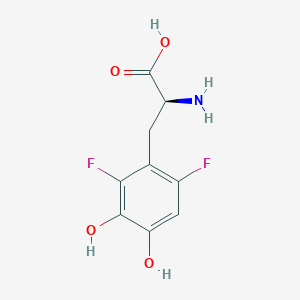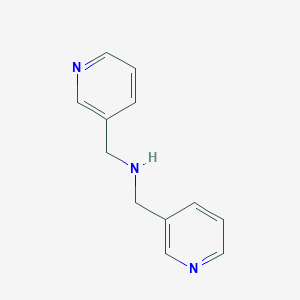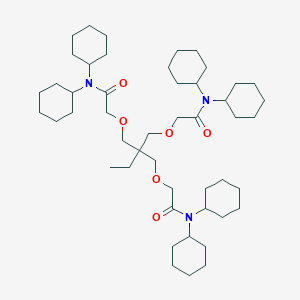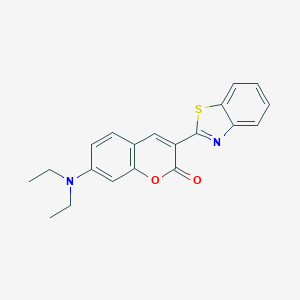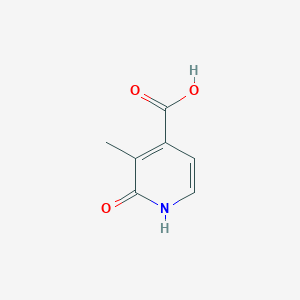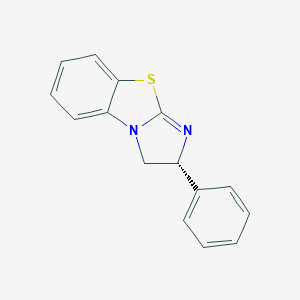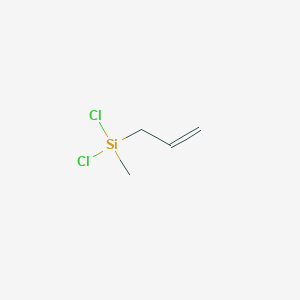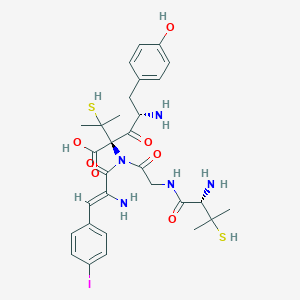
HP2Ddc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HP2Ddc, also known as 2-Deoxy-D-Glucose-6-Phosphate (2-DG-6-P), is a glucose analogue that has been used extensively in scientific research as a tool to study glucose metabolism. It is a structural analogue of glucose and is taken up by cells in a similar manner to glucose. However, unlike glucose, HP2Ddc cannot be metabolized by the cell, leading to the inhibition of glycolysis. This unique property of HP2Ddc has made it a valuable tool in the study of glucose metabolism and its role in various physiological and pathological conditions.
Mécanisme D'action
HP2Ddc acts as a competitive inhibitor of glucose uptake and metabolism. It is taken up by cells in a similar manner to glucose, but once inside the cell, it cannot be metabolized. This leads to the inhibition of glycolysis, which is the primary pathway for glucose metabolism. The inhibition of glycolysis leads to a decrease in ATP production, which can lead to cell death.
Effets Biochimiques Et Physiologiques
HP2Ddc has been shown to have several biochemical and physiological effects. It inhibits glycolysis, leading to a decrease in ATP production, which can lead to cell death. It has also been shown to induce autophagy, which is a process that helps cells to recycle damaged or dysfunctional cellular components. HP2Ddc has been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
HP2Ddc has several advantages as a tool for scientific research. It is a structural analogue of glucose and is taken up by cells in a similar manner, which makes it a valuable tool for studying glucose metabolism. Its unique property of inhibiting glycolysis has been exploited in cancer research to selectively kill cancer cells. HP2Ddc has also been shown to have potential therapeutic applications in the treatment of diabetes and neurodegenerative diseases.
However, there are also limitations to the use of HP2Ddc in scientific research. It is not a perfect mimic of glucose metabolism, and its effects on cellular metabolism may not be identical to those of glucose. Additionally, HP2Ddc has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of HP2Ddc in scientific research. One potential application is in the development of new cancer therapies. HP2Ddc has been shown to selectively kill cancer cells that rely heavily on glycolysis for energy production. As such, it may be possible to develop new therapies that target cancer cells while sparing healthy cells.
Another potential application is in the treatment of diabetes. HP2Ddc has been shown to improve insulin sensitivity in animal models of diabetes. It may be possible to develop new therapies that target glucose metabolism to improve insulin sensitivity and glucose uptake in patients with diabetes.
Finally, HP2Ddc may have potential applications in the treatment of neurodegenerative diseases. It has been shown to induce autophagy, which is a process that helps cells to recycle damaged or dysfunctional cellular components. This property of HP2Ddc may be useful in the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
HP2Ddc can be synthesized from D-glucose in a multistep process. The first step involves the conversion of D-glucose to D-glucose-6-phosphate. This is followed by the conversion of D-glucose-6-phosphate to 2-DG-6-P using a chemical reaction involving acetic anhydride and pyridine. The final product is purified using chromatography techniques to obtain pure HP2Ddc.
Applications De Recherche Scientifique
HP2Ddc has been used extensively in scientific research to study glucose metabolism and its role in various physiological and pathological conditions. It has been used in studies involving cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases. HP2Ddc has been shown to inhibit glycolysis, leading to a decrease in ATP production, which can lead to cell death. This property of HP2Ddc has been exploited in cancer research to selectively kill cancer cells that rely heavily on glycolysis for energy production.
Propriétés
Numéro CAS |
130006-19-8 |
|---|---|
Nom du produit |
HP2Ddc |
Formule moléculaire |
C23H27N5O5 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
[5-[4-[(1-methyl-4H-pyridine-3-carbonyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C23H27N5O5/c1-26-10-3-5-16(13-26)21(29)24-19-9-12-28(23(31)25-19)20-8-7-18(33-20)15-32-22(30)17-6-4-11-27(2)14-17/h3-4,9-14,18,20H,5-8,15H2,1-2H3,(H,24,25,29,31) |
Clé InChI |
MICHLJWXTWDTGH-UHFFFAOYSA-N |
SMILES |
CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C |
SMILES canonique |
CN1C=CCC(=C1)C(=O)NC2=NC(=O)N(C=C2)C3CCC(O3)COC(=O)C4=CN(C=CC4)C |
Synonymes |
5',4N-bis((1,4-dihydro-1-methyl-3-pyridinyl)carbonyl)-2',3'-dideoxycytosine HP2DDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)

